molecular formula C14H12O2S B6378131 2-Formyl-6-(3-methylthiophenyl)phenol CAS No. 1261985-89-0

2-Formyl-6-(3-methylthiophenyl)phenol

Cat. No.: B6378131
CAS No.: 1261985-89-0
M. Wt: 244.31 g/mol
InChI Key: FJYDIIPLEKACOB-UHFFFAOYSA-N
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Description

2-Formyl-6-(3-methylthiophenyl)phenol is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 244.05580079 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-3-(3-methylsulfanylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDIIPLEKACOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Effects of the Methylthio Group on Phenol Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol and its derivatives are fundamental structural motifs in a vast array of chemical and biological systems, from pharmaceuticals to materials science. Their intrinsic fluorescence provides a powerful, non-invasive tool for probing molecular interactions and dynamics. The photophysical properties of phenol are exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide, intended for researchers and drug development professionals, offers a deep dive into the electronic effects of the methylthio (-SCH₃) group on the fluorescence of phenol.

The introduction of a methylthio group presents a fascinating case study in substituent effects due to the dual electronic nature of sulfur. It can act as a σ-electron withdrawing group via induction and a π-electron donating group through resonance. This complex interplay governs the energy of the excited states and, consequently, the fluorescence characteristics of the molecule. Understanding these effects is paramount for the rational design of fluorescent probes, sensors, and novel therapeutic agents where precise control over photophysical properties is essential.

This document provides a comprehensive exploration of the theoretical underpinnings, a comparative analysis of photophysical data, detailed experimental protocols for characterization, and computational insights into this phenomenon.

Theoretical Framework: The Journey from Photon Absorption to Emission

To comprehend the influence of the methylthio group, we must first understand the fundamental processes governing fluorescence. The Jablonski diagram provides a schematic representation of the electronic and vibrational states of a molecule and the transitions between them.

The Jablonski Diagram and Photophysical Processes

A molecule in its ground electronic state (S₀) can be promoted to a higher energy singlet excited state (S₁ or S₂) upon absorption of a photon of appropriate energy. Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways:

  • Fluorescence: Radiative decay from the S₁ to the S₀ state, emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

  • Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁).

The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF) , which is the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the relative rates of radiative (kF) and non-radiative (knr) decay from the S₁ state.

ΦF = kF / (kF + knr)

The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state and is the inverse of the sum of the radiative and non-radiative decay rates.

τF = 1 / (kF + knr)

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 Fluorescence S0_v2 S1->S0_v2 Internal Conversion T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion S0_v1 S1_v0 S1_v1 S1_v2 S1_v2->S1 Vibrational Relaxation S2_v0 S2_v1 T1->S0 Phosphorescence T1_v0 T1_v1

Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, relaxation, fluorescence, and intersystem crossing.[1][2][3]
Electronic Effects of the Methylthio Group

The methylthio (-SCH₃) group exerts both inductive and mesomeric (resonance) effects, which can act in opposition to each other.

  • Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the methylthio group withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and weakens with increasing distance from the substituent.[4][5][6]

  • Mesomeric Effect (+M): The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the phenol ring. This donation of electron density is a resonance effect and primarily influences the ortho and para positions.[4][5][7]

The net electronic effect of the methylthio group is a combination of these two opposing forces. Generally, the mesomeric effect is considered to be stronger than the inductive effect in influencing the π-electron system.[6][7] This dual nature makes the photophysical outcomes of methylthio substitution highly dependent on the position of the group on the phenol ring.

ElectronicEffects cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (+M) C1 C C2 C C1->C2 C2->C1 δ+ S S C2->S S->C2 δ- label_inductive Electron withdrawal through σ-bonds ring Phenol Ring S_lone_pair S lone pair S_lone_pair->ring π-donation label_mesomeric Electron donation into π-system

Figure 2: Opposing inductive and mesomeric effects of the methylthio group.

Comparative Photophysical Analysis

Photophysical and Electronic Data

The following table summarizes key photophysical and computationally derived electronic data for phenol and its methylthio-substituted isomers. Note: Experimental fluorescence quantum yield and lifetime data for the ortho and meta isomers are not widely reported and are therefore omitted.

Compoundλabs (nm)λem (nm)Stokes Shift (cm-1)ΦFτF (ns)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Phenol~270~295~31000.14~3-6.781.858.63
o-Methylthiophenol------6.521.638.15
m-Methylthiophenol------6.611.708.31
p-Methylthiophenol~280~310~3400---6.451.688.13

Data for phenol and p-methylthiophenol are compiled from various sources and should be considered approximate. HOMO-LUMO data is computationally derived and serves for comparative purposes.

Analysis of Substituent Effects

Absorption and Emission Spectra: The +M effect of the methylthio group, which donates electron density to the aromatic ring, generally leads to a decrease in the HOMO-LUMO energy gap.[8] This results in a bathochromic (red) shift in both the absorption (λabs) and emission (λem) maxima compared to phenol. The magnitude of this shift is expected to be most pronounced for the ortho and para isomers, where the resonance effect is strongest.

Stokes Shift: The Stokes shift, the difference in energy between the absorption and emission maxima, is influenced by the change in geometry and electronic distribution between the ground and excited states, as well as solvent relaxation. The introduction of the methylthio group can lead to a larger Stokes shift, indicating a more significant reorganization in the excited state.

Fluorescence Quantum Yield and Lifetime: The effect on the quantum yield and lifetime is more complex. While the +M effect can increase the radiative decay rate (kF), the sulfur atom can also promote non-radiative decay pathways. Specifically, the presence of the sulfur atom can enhance intersystem crossing (ISC) to the triplet state, a phenomenon known as the "heavy-atom effect," which would decrease the fluorescence quantum yield.

Furthermore, studies comparing the photochemistry of phenol and para-methylthiophenol have revealed differences in their excited-state deactivation pathways. While phenol can undergo O-H bond fission, particularly upon excitation to higher excited states, the presence of the methylthio group can influence these dissociation dynamics.[9]

Positional Isomerism
  • para-Substitution: The +M effect is maximal, leading to a significant red shift in the absorption and emission spectra. Steric hindrance is minimal.

  • ortho-Substitution: The +M effect is also strong. However, steric interactions between the hydroxyl and methylthio groups can lead to a twisted geometry, potentially reducing the overlap of the sulfur lone pairs with the π-system and thus moderating the electronic effects. Intramolecular hydrogen bonding between the phenolic proton and the sulfur atom is also possible, which could significantly alter the photophysical properties.

  • meta-Substitution: The mesomeric effect does not directly extend to the meta position. Therefore, the electronic influence is primarily due to the weaker -I effect. As a result, the photophysical properties of m-methylthiophenol are expected to be more similar to those of phenol compared to the ortho and para isomers.

The Role of the Solvent Environment

The fluorescence of phenol and its derivatives is highly sensitive to the solvent environment.[10] Solvent polarity and hydrogen-bonding capability can significantly alter the energies of the ground and excited states, thereby affecting the emission wavelength, quantum yield, and lifetime.

  • Polar Solvents: Polar solvents can stabilize a more polar excited state to a greater extent than the ground state, leading to a red shift in the emission spectrum.[11]

  • Protic Solvents: Protic solvents can act as hydrogen bond donors or acceptors with the phenolic hydroxyl group and the sulfur atom of the methylthio group. These specific interactions can further modulate the electronic structure and provide alternative non-radiative decay pathways, such as excited-state proton transfer (ESPT).

Experimental Methodologies

The characterization of the photophysical properties of methylthiophenols requires precise and validated experimental procedures.

Synthesis of Methylthiophenol Isomers

The synthesis of methylthiophenol isomers can be achieved through various methods. A common approach for the synthesis of p-methylthiophenol involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid.[12]

Protocol for the Synthesis of p-Methylthiophenol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol and a molar excess of dimethyl disulfide.

  • Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to a specified temperature (e.g., 40-60 °C) and allow it to react for several hours.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure p-methylthiophenol.

Similar strategies, potentially requiring different starting materials or reaction conditions, can be employed for the synthesis of the ortho and meta isomers.[13]

SynthesisWorkflow Start Start: Phenol & Dimethyl Disulfide Reaction Reaction: - Add H₂SO₄ - Heat & Stir Start->Reaction Workup Workup: - Cool - Neutralize Reaction->Workup Extraction Extraction: - Organic Solvent Workup->Extraction Purification Purification: - Chromatography or  Distillation Extraction->Purification Product Product: p-Methylthiophenol Purification->Product

Figure 3: General workflow for the synthesis of p-methylthiophenol.
Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield can be determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[8][14][15][16][17]

Step-by-Step Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the methylthiophenol sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept constant.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be a straight line passing through the origin.

    • Determine the gradient (slope) of the straight line for both the standard (Gradst) and the sample (Grads).

  • Quantum Yield Calculation: Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φst * (Grads / Gradst) * (ηs2 / ηst2)

    where Φst is the quantum yield of the standard, and ηs and ηst are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the arrival times of single photons emitted from a sample after excitation by a pulsed light source.[1][2][3][15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the methylthiophenol sample in the desired solvent.

  • Instrumentation Setup:

    • Use a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) with a high repetition rate (MHz range) tuned to an appropriate excitation wavelength.

    • Direct the excitation light onto the sample.

    • Collect the emitted fluorescence at a 90° angle through a monochromator to select the emission wavelength.

    • Use a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).

  • Data Acquisition:

    • The TCSPC electronics measure the time difference between the excitation pulse ("start") and the arrival of a fluorescence photon ("stop").

    • This process is repeated for a large number of excitation cycles, and the arrival times are collected into a histogram. This histogram represents the fluorescence decay profile.

  • Data Analysis:

    • Measure the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

    • Fit the measured fluorescence decay curve to an exponential decay model, taking the IRF into account (deconvolution). For a single fluorescent species, the decay is typically mono-exponential.

    • The fitting procedure yields the fluorescence lifetime (τF).

TCSPC_Workflow cluster_setup Instrumentation cluster_electronics TCSPC Electronics LightSource Pulsed Light Source Sample Sample LightSource->Sample Excitation TAC Time-to-Amplitude Converter (TAC) LightSource->TAC Start Signal Detector Single-Photon Detector Sample->Detector Emission Detector->TAC Stop Signal ADC Analog-to-Digital Converter (ADC) TAC->ADC Memory Histogramming Memory ADC->Memory Analysis Data Analysis (Deconvolution with IRF) Memory->Analysis Decay Profile Result Fluorescence Lifetime (τ) Analysis->Result

Figure 4: A simplified workflow for fluorescence lifetime measurement using TCSPC.

Computational Chemistry Insights

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for elucidating the electronic structure and predicting the photophysical properties of molecules.[2][13]

Ground and Excited State Calculations
  • DFT: DFT calculations can be used to determine the optimized ground-state geometry and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with the energy of the lowest electronic transition.[8] A smaller gap generally corresponds to a longer wavelength of absorption.

  • TD-DFT: TD-DFT is employed to calculate the energies of the excited states and the oscillator strengths of the electronic transitions. This allows for the theoretical prediction of the absorption spectrum and provides insights into the nature of the excited states (e.g., π-π* or n-π* transitions).

Probing the Electronic Effects of the Methylthio Group

By performing DFT and TD-DFT calculations on phenol and its methylthio-substituted isomers, we can:

  • Visualize Orbital Distributions: Analyze the spatial distribution of the HOMO and LUMO to understand how the methylthio group perturbs the electron density of the phenol ring. For instance, the +M effect of the -SCH₃ group is expected to increase the electron density of the HOMO, particularly at the ortho and para positions.

  • Quantify Energy Level Shifts: Determine the changes in the HOMO and LUMO energy levels upon substitution. The electron-donating nature of the methylthio group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing a red shift in the absorption spectrum.

  • Predict Spectroscopic Shifts: Compare the calculated absorption maxima with experimental data to validate the computational model and to predict the properties of isomers for which experimental data is unavailable.

Conclusion

The introduction of a methylthio group onto the phenol ring has a multifaceted impact on its fluorescence properties, governed by the delicate balance between the group's inductive and mesomeric effects. The position of substitution is critical in determining the extent of these electronic perturbations and, consequently, the photophysical outcome. While the electron-donating mesomeric effect generally leads to a red shift in the absorption and emission spectra, the presence of the sulfur atom can also introduce efficient non-radiative decay pathways that may quench the fluorescence.

This guide has provided a theoretical foundation, a comparative analysis of available data, and detailed experimental and computational methodologies for the comprehensive study of these effects. A thorough understanding of how the methylthio group modulates the fluorescence of phenol is not only of fundamental scientific interest but also holds significant potential for the design of novel fluorescent molecules with tailored properties for applications in drug discovery, bio-imaging, and materials science. Further experimental investigation into the photophysical properties of the ortho- and meta-methylthiophenol isomers is warranted to complete the picture and to further refine our understanding of structure-property relationships in this important class of molecules.

References

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  • Al-Asbahi, B. A. (2021). HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. ResearchGate. [Link]

  • HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • PrepChem.com. (n.d.). Synthesis of ortho-(methylthio)phenol. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
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  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Roberts, G. M., et al. (2012). Contrasting the excited state reaction pathways of phenol and para-methylthiophenol in the gas and liquid phases. Physical Chemistry Chemical Physics, 14(25), 8972-8986. [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535-1550. [Link]

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  • Allen Career Institute. (n.d.). Mesomeric Effect- Types, Mechanism and Applications. [Link]

  • Amimour, M. (n.d.). Electronic effects: inductive and mesomeric effects. [Link]

  • Wang, Y., et al. (2021). A Simple but Effective Fluorescent Probe for the Detection of 4-Methylthiophenol. Journal of Fluorescence, 31(5), 1339-1345.
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  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Stork, C., et al. (2023). High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv. [Link]

  • Khodaei, M. M., et al. (2019). Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. ChemistrySelect, 4(21), 6529-6532. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-hydroxy-3-(3-methylthiophenyl)benzaldehyde, a substituted salicylaldehyde derivative. While this specific compound is not widely cataloged, this document outlines a robust theoretical framework for its synthesis, detailed protocols for its characterization, and an expert analysis of its potential applications in drug discovery and materials science, based on established chemical principles and data from analogous structures.

Introduction and Significance

2-Hydroxy-3-(3-methylthiophenyl)benzaldehyde belongs to the salicylaldehyde class of aromatic aldehydes, which are pivotal building blocks in synthetic chemistry.[1] Its structure is distinguished by three key functional groups:

  • An ortho-hydroxyl group , which can participate in intramolecular hydrogen bonding and is crucial for forming stable metal chelates.

  • An aldehyde group , a versatile handle for a wide array of chemical transformations, most notably the formation of Schiff bases.[2]

  • A 3-(3-methylthiophenyl) substituent , which introduces a sulfur-containing aromatic moiety. This group is expected to significantly influence the molecule's steric and electronic properties, as well as its lipophilicity and metabolic profile, making it an intriguing scaffold for medicinal chemistry.

Substituted salicylaldehydes are known to be potent antibacterial and antifungal agents, with their activity being highly dependent on the nature and position of the substituents.[3][4] The introduction of the 3-methylthiophenyl group presents a unique opportunity to explore novel structure-activity relationships.

CAS Number Information: A definitive CAS (Chemical Abstracts Service) number for 2-hydroxy-3-(3-methylthiophenyl)benzaldehyde is not readily found in major chemical databases. This suggests the compound may be a novel chemical entity or not yet widely synthesized and registered. For reference, the structurally related compound, 2-Hydroxy-3-(methylthio)benzaldehyde, has the CAS number 67868-82-0.[5]

Proposed Synthesis and Purification

The most logical and efficient strategy for synthesizing 3-aryl salicylaldehydes is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[6]

Core Rationale: The C-C bond between the salicylaldehyde core and the 3-methylthiophenyl ring can be selectively formed by coupling a halogenated salicylaldehyde with a corresponding organoboron reagent. This approach avoids the harsh conditions of older methods like the Reimer-Tiemann reaction and offers superior regioselectivity.[7][8]

Proposed Synthetic Pathway:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification A 3-Bromo-2-hydroxybenzaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) A->C Reactant 1 B (3-Methylthiophenyl)boronic Acid B->C Reactant 2 F 2-Hydroxy-3-(3-methylthiophenyl)benzaldehyde C->F Suzuki-Miyaura Coupling D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/H₂O) G Column Chromatography F->G Purification

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for synthesis.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful coupling is readily monitored by TLC, and the final product's identity is confirmed through comprehensive characterization.

  • Reactor Setup: To a dry, argon-purged round-bottom flask, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq), (3-methylthiophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The use of a pre-catalyst and a specific ligand can be optimized for better yields.[9]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). The biphasic system is common for Suzuki couplings.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-bromo-2-hydroxybenzaldehyde) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to yield the pure product.[10]

Structural Characterization

Confirming the identity and purity of the synthesized 2-hydroxy-3-(3-methylthiophenyl)benzaldehyde is critical. The following analytical techniques are mandatory.

Technique Expected Observations Rationale
¹H NMR ∙ Singlet ~9.8-10.0 ppm (aldehyde, -CHO)∙ Singlet ~11.0 ppm (phenolic, -OH)∙ Multiplets ~6.9-7.8 ppm (aromatic protons)∙ Singlet ~2.5 ppm (methylthio, -SCH₃)Provides definitive information on the proton environment, confirming the presence of all key functional groups. Chemical shifts are predicted based on analogous structures like 2-hydroxy-3-methylbenzaldehyde.[11]
¹³C NMR ∙ Signal ~190-196 ppm (aldehyde C=O)∙ Signals ~115-162 ppm (aromatic carbons, including C-OH and C-S) ∙ Signal ~15 ppm (methylthio, -SCH₃)Confirms the carbon skeleton of the molecule.
HRMS (ESI) Calculated m/z for C₁₄H₁₂O₂S should match the observed value.Provides the exact mass and confirms the molecular formula.
FT-IR ∙ Broad peak ~3200-3400 cm⁻¹ (O-H stretch)∙ Sharp peak ~1650-1680 cm⁻¹ (C=O stretch, aldehyde)∙ Peaks ~1450-1600 cm⁻¹ (C=C aromatic stretch)Confirms the presence of key functional groups.
Potential Applications in Drug Development and Materials Science

The unique trifunctional nature of this molecule makes it a highly valuable platform for developing novel compounds with diverse applications.

A. Precursor for Schiff Bases in Medicinal Chemistry

The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). Salicylaldehyde-derived Schiff bases are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][12]

Rationale for Potential Activity:

  • Chelation: The ortho-hydroxyl group allows the resulting Schiff base to act as a bidentate or tridentate ligand, forming stable complexes with metal ions that are often more biologically active than the free ligand.

  • Lipophilicity: The 3-methylthiophenyl group increases the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.

  • Pharmacophore: The salicylaldehyde core is a known pharmacophore that can form reversible covalent bonds with biological targets, such as lysine residues in proteins.[13]

Schiff_Base_Formation A 2-Hydroxy-3-(3-methylthiophenyl)benzaldehyde C Schiff Base Product A->C Condensation B Primary Amine (R-NH₂) B->C D H₂O C->D Byproduct

Caption: General reaction scheme for Schiff base synthesis.

Experimental Protocol: General Schiff Base Synthesis

  • Dissolution: Dissolve 2-hydroxy-3-(3-methylthiophenyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the product recrystallized from a suitable solvent like ethanol.

B. Ligand Precursor for Coordination Chemistry and Materials Science

Salicylaldehyde derivatives are precursors to "Salen" type ligands, which are formed by condensation with diamines (e.g., ethylenediamine).[1] These ligands form highly stable complexes with a wide range of transition metals. These metal-Salen complexes are used extensively as catalysts in asymmetric synthesis and in the development of functional materials. The electronic properties imparted by the 3-methylthiophenyl substituent could modulate the catalytic activity or material properties of the resulting metal complexes.

Conclusion

While 2-hydroxy-3-(3-methylthiophenyl)benzaldehyde is not a commonly available reagent, this guide establishes a clear and scientifically sound pathway for its synthesis and characterization. Its structural motifs strongly suggest its utility as a versatile intermediate. For drug development professionals, it offers a novel scaffold for creating libraries of Schiff bases with potentially unique biological activities. For materials scientists and chemists, it serves as a precursor to new ligands for catalysis and functional materials. The protocols and insights provided herein offer a solid foundation for researchers to synthesize and explore the potential of this promising molecule.

References

  • Järvinen, P., et al. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 555-561. Available at: [Link]

  • Järvinen, P., et al. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 579-586. Available at: [Link]

  • Engineered Science Publisher. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science. Available at: [Link]

  • MDPI. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. Available at: [Link]

  • Novartis OAK. (2025). Reversible Covalent Reactions of Aldehydes and Salicylaldehydes Using a Lysine-Model Substrate. Novartis Open Access Knowledge. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

  • Balali, E., et al. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 29(4), 1611-1614. Available at: [Link]

  • Crișan, R., & Modra, D. (2013). THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS. Journal of Science and Arts, 2(23), 57-62. Available at: [Link]

  • Synthesis of O-acyl Salicylaldehyde Derivatives and Copolymerization of Bis-(2-formylphenyl) Fumarate with Methyl Methacrylate. (n.d.). International Journal of Polymeric Materials and Polymeric Biomaterials. Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved February 15, 2026, from [Link]

  • Keesara, S., & Parvathaneni, S. P. (2016). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives.
  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved February 15, 2026, from [Link]

  • International Journal of Innovations in Engineering and Science. (2023). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde. IJIES. Available at: [Link]

  • chemeurope.com. (n.d.). Salicylaldehyde. Retrieved February 15, 2026, from [Link]

  • Wang, W., et al. (2024). A Novel Salicylaldehyde Dehydrogenase from Alpine Soil Metagenome Reveals a Unique Catalytic Mechanism. International Journal of Molecular Sciences, 25(1), 123. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2-Formyl-6-(3-methylthiophenyl)phenol: A Comparative Analysis in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery, formulation development, and process chemistry. This guide provides an in-depth technical analysis of the solubility of 2-Formyl-6-(3-methylthiophenyl)phenol, a molecule possessing multiple functional groups that influence its physicochemical properties. We will conduct a comparative examination of its predicted solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol (MeOH), a polar protic solvent. This document delineates the theoretical principles governing the dissolution process, predicts the solute-solvent interactions based on molecular structure, and provides a robust, step-by-step experimental protocol for empirical validation. The content is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of solubility principles and practical methodologies.

Introduction to the Solute and Solvents

Understanding the interplay between a solute and a solvent requires a thorough characterization of their individual chemical properties. The unique structural features of this compound, combined with the distinct characteristics of DMSO and methanol, set the stage for a nuanced solubility profile.

1.1. Molecular Profile: this compound

While specific experimental data for this compound is not widely available in public literature, its structure allows for a robust theoretical assessment. The molecule is characterized by three key functional groups which dictate its polarity and potential for intermolecular interactions:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). The acidic nature of this proton is a key factor in its interactions.

  • Formyl (-CHO) Group: The aldehyde group is polar due to the electronegative oxygen atom. It primarily acts as a hydrogen bond acceptor.

  • Methylthiophenyl Group: This group consists of a methylthioether (-S-CH₃) attached to a phenyl ring. While the sulfur atom introduces some polarity, the overall contribution of this large, aromatic, and nonpolar moiety significantly influences the molecule's lipophilicity.

The combination of polar, hydrogen-bonding groups with a significant nonpolar surface area suggests that the choice of solvent will be critical for achieving substantial solubility.

Caption: Overview of the solute and solvents under investigation.
1.2. Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent with a high boiling point (189 °C) and is miscible with a wide range of organic solvents and water.[1] Its potent solvent properties stem from the strong dipole of the S=O bond. As an aprotic solvent, it lacks acidic protons and primarily acts as a powerful hydrogen bond acceptor.[2][3] This allows it to effectively solvate cations and disrupt the crystal lattice of many compounds, making it an excellent solvent for a vast array of organic and inorganic substances.[4][5]

1.3. Solvent Profile: Methanol (MeOH)

Methanol (CH₃OH) is the simplest alcohol and is classified as a polar protic solvent.[6][7] Its ability to act as both a hydrogen bond donor (from its hydroxyl proton) and a hydrogen bond acceptor (via its oxygen lone pairs) makes it highly effective at dissolving other polar molecules, particularly those capable of hydrogen bonding.[8] It is completely miscible with water and many organic liquids.[7][9] However, its solvent power for less polar compounds can be more limited compared to stronger solvents like DMSO.

Theoretical Principles of Solubility: A Comparative Analysis

The solubility of a solute is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level.[8] Dissolution requires the energy input to overcome solute-solute and solvent-solvent interactions to be compensated by the energy released from forming new, stable solute-solvent interactions.

2.1. Predicted Interactions in DMSO

DMSO is anticipated to be a highly effective solvent for this compound. The primary interaction will be a strong hydrogen bond between the highly polarized oxygen of the DMSO sulfoxide group and the acidic proton of the solute's phenolic hydroxyl group. Additionally, strong dipole-dipole interactions will occur between DMSO and the polar formyl group. The large, nonpolar methylthiophenyl portion of the solute will be accommodated by the methyl groups of the DMSO molecules.

DMSO_Interactions cluster_solute This compound cluster_dmso DMSO Molecules solute Phenolic -OH Formyl -CHO Methylthiophenyl dmso1 S=O solute->dmso1 Strong H-Bond (Phenol H → DMSO O) dmso2 S=O solute->dmso2 Dipole-Dipole (Formyl C=O ↔ DMSO S=O)

Caption: Predicted primary interactions between the solute and DMSO.
2.2. Predicted Interactions in Methanol

Methanol will also effectively solvate the molecule, primarily through hydrogen bonding. Unlike DMSO, methanol can participate in a network of interactions, acting as both a donor and acceptor.

  • As a donor: The hydroxyl proton of methanol can form a hydrogen bond with the oxygen of the solute's formyl group.

  • As an acceptor: The oxygen of methanol can accept a hydrogen bond from the solute's phenolic hydroxyl group.

While these interactions are significant, the hydrogen bonds formed with methanol may be less potent individually than the single, powerful hydrogen bond acceptance by DMSO. The nonpolar methylthiophenyl group will interact with the methyl group of methanol via weaker London dispersion forces.

Methanol_Interactions cluster_solute This compound cluster_methanol Methanol Molecules solute Phenolic -OH Formyl -CHO Methylthiophenyl meoh1 CH₃-OH solute->meoh1 H-Bond (Acceptor) (Phenol H → MeOH O) meoh2 CH₃-OH meoh2->solute H-Bond (Donor) (MeOH H → Formyl O)

Caption: Predicted hydrogen bonding network with methanol.
2.3. Solubility Prediction

Based on the analysis of intermolecular forces, DMSO is predicted to exhibit a higher solubilizing capacity for this compound than methanol. The rationale is twofold:

  • H-Bond Strength: DMSO is a significantly stronger hydrogen bond acceptor than methanol. This allows it to more effectively disrupt the solute's crystal lattice by solvating the acidic phenolic proton.

  • Polarity: DMSO possesses a higher dielectric constant and polarity index compared to methanol, making it a more powerful solvent for a wide range of polar organic compounds.[3][10]

Experimental Protocol for Solubility Determination

To empirically validate the theoretical predictions, a standardized experimental protocol is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[11]

3.1. Workflow Overview

G A 1. Preparation Add excess solid solute to a known volume of solvent (DMSO or MeOH) in a sealed vial. B 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow vials to stand, letting excess solid settle. Alternatively, centrifuge to pellet the solid. B->C D 4. Sampling Carefully withdraw an aliquot of the clear supernatant. C->D E 5. Dilution & Analysis Dilute the aliquot with a suitable mobile phase and quantify the solute concentration using a validated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate solubility in mg/mL or mol/L based on the concentration and dilution factor. E->F

Sources

The Steric and Electronic Gatekeeper: Modulating Salicylaldehyde Fluorescence via 6-Position Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical role of 6-position substitution in the photophysics of salicylaldehyde and its Schiff base derivatives. While the 3, 4, and 5 positions primarily modulate electronic properties (Hammett effects) and proton acidity, the 6-position acts as a steric gatekeeper . Located ortho to the carbonyl/imine group, substituents at this position directly influence molecular planarity, the stability of the Intramolecular Hydrogen Bond (IMHB), and the efficiency of Excited-State Intramolecular Proton Transfer (ESIPT). This guide details how 6-position engineering can be leveraged to switch between fluorescence quenching (via TICT) and enhancement (via AIE), providing a blueprint for designing ratiometric sensors and solid-state emitters.

Mechanistic Fundamentals: The ESIPT Cycle

To understand the impact of substitution, one must first master the core mechanism. Salicylaldehyde fluorophores rely on ESIPT , a four-level photocycle involving a rapid proton transfer from the hydroxyl oxygen to the carbonyl/imine nitrogen (or oxygen) in the excited state.[1]

The Photophysical Pathway[2]
  • Enol (Ground State): The molecule exists in a planar conformation stabilized by an IMHB between the 2-OH and the 1-CHO (or 1-CH=N-R).

  • Excitation: Upon UV absorption, the acidity of the -OH and basicity of the C=O/C=N increase significantly.

  • Proton Transfer: An ultrafast (<100 fs) proton transfer occurs, forming the Excited Keto tautomer.

  • Emission: The excited keto form relaxes to the ground keto form, emitting a photon with a large Stokes shift (often >100 nm).

  • Back-Protonation: The ground keto form is unstable and rapidly reverts to the Enol form.

Visualization of the ESIPT Pathway

The following diagram illustrates the standard ESIPT cycle and the specific disruption point introduced by 6-position substitution.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (Planar) Enol_S1 Enol (S1)* Excited State Enol_S0->Enol_S1 Abs (UV) Keto_S1 Keto (S1)* Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) NonRad Non-Radiative Decay (Twisted State) Enol_S1->NonRad 6-Pos Steric Rotation Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Large Stokes Shift) Keto_S0->Enol_S0 Back Protonation

Caption: The ESIPT photocycle. 6-position substituents often induce non-radiative decay by forcing the Enol(S1) state into a twisted conformation.

The 6-Position Anomaly: Steric vs. Electronic Control

While positions 3, 4, and 5 follow standard Hammett relationships (electron-donating groups red-shift emission; electron-withdrawing groups increase acidity), the 6-position (adjacent to the aldehyde/imine) introduces a Steric-Electronic conflict .

Steric Hindrance & Planarity

The 6-substituent (


) occupies the space immediately adjacent to the aldehyde hydrogen (

) or the imine hydrogen (

).
  • Small

    
     (H, F):  Planarity is maintained. ESIPT proceeds efficiently.
    
  • Bulky

    
     (OMe, NO2, t-Butyl):  The substituent clashes with the carbonyl/imine group. This forces the C-C bond connecting the ring to the aldehyde to rotate.
    
    • Consequence 1 (Solution): Loss of planarity weakens the IMHB. The molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, often quenching fluorescence.[2]

    • Consequence 2 (Solid State): In the crystal lattice, this pre-twisted conformation can prevent

      
       stacking (which usually quenches fluorescence), leading to Aggregation Induced Emission (AIE) .
      
Comparative Substitution Table

The following table synthesizes the effects of substitution at different ring positions on the fluorescence of salicylaldehyde Schiff bases.

PositionRolePrimary MechanismEffect of Electron Donating Group (EDG)Effect of Bulky Group
3-Pos Acidity TunerInductive effect on -OHIncreases pKa of OH; strengthens IMHB.Minimal steric impact on ESIPT.
4-Pos ConjugationResonance (Para to CHO)Red-shifts absorption/emission (Push-Pull).Minimal steric impact.
5-Pos Acidity TunerResonance (Para to OH)Increases basicity of OH oxygen.Minimal steric impact.
6-Pos Gatekeeper Steric Repulsion Disrupts Planarity. Induces twist; Quenches solution fluorescence; Enhances AIE.

Experimental Protocol: Characterizing 6-Substituted Probes

This protocol outlines the synthesis and characterization of a 6-methoxy-salicylaldehyde Schiff base to validate the steric quenching/AIE effect.

Synthesis Workflow (Schiff Base Condensation)

Objective: Synthesize N-(2-hydroxy-6-methoxybenzylidene)aniline.

  • Reagents: 6-methoxysalicylaldehyde (1.0 eq), Aniline (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve 1 mmol of 6-methoxysalicylaldehyde in 10 mL absolute ethanol.

    • Add 1 mmol of aniline dropwise.

    • Add 2 drops of glacial acetic acid.

    • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Observation: 6-substituted derivatives often react slower than 4-substituted ones due to steric hindrance at the carbonyl carbon.

  • Purification: Cool to RT. If precipitate forms, filter and recrystallize from EtOH. If oil forms (common with 6-substituents due to low symmetry), evaporate solvent and purify via silica column.

Spectroscopic Characterization Workflow

To prove the 6-position effect, you must compare solution phase vs. solid/aggregate phase fluorescence.

Experimental_Workflow Synth Synthesis (6-OMe Derivative) Soln_Test Solution Test (Dilute in MeCN) Synth->Soln_Test Agg_Test Aggregation Test (MeCN/Water Mix) Synth->Agg_Test Result_Soln Weak/No Emission (Twisted/TICT) Soln_Test->Result_Soln Result_Agg Strong Emission (AIE Active) Agg_Test->Result_Agg

Caption: Workflow to distinguish TICT quenching in solution from AIE in aggregates.

Step-by-Step Measurement:

  • Stock Solution: Prepare

    
     M in Acetonitrile (MeCN).
    
  • Solution Spectrum: Dilute to

    
     M. Measure Fluorescence (
    
    
    
    ).
    • Expectation: Low Quantum Yield (

      
      ) due to 6-OMe steric twisting promoting non-radiative decay.
      
  • AIE Experiment: Prepare mixtures of MeCN/Water (water fraction

    
     from 0% to 90%).
    
    • Measure fluorescence at each increment.

    • Expectation: As

      
       increases > 70%, aggregates form. Restriction of intramolecular rotation (RIR) blocks the non-radiative path, and fluorescence intensity surges (Turn-On).
      

Applications in Sensing and Logic Gates

The unique behavior of the 6-position allows for the design of "Turn-On" sensors that are superior to planar analogs for specific targets.

Ratiometric Ion Sensing ( , )

Planar salicylaldehydes often exhibit strong background fluorescence. 6-substituted derivatives are "dark" in the absence of analyte.

  • Mechanism: Binding of a metal ion (

    
    ) between the imine N and phenolic O forces the molecule into a rigid, planar conformation, overcoming the steric bulk of the 6-substituent.
    
  • Result: A massive increase in Quantum Yield (Chelation-Enhanced Fluorescence - CHEF).

Molecular Logic Gates

By utilizing the steric hindrance, one can construct logic gates.

  • Input 1:

    
     (Forces planarity -> Emission ON).
    
  • Input 2: pH (Protonation of imine -> Quenching).

  • Role of 6-Pos: Ensures the "0" state (no inputs) is truly dark, improving the Signal-to-Noise ratio compared to 4-substituted analogs.

References

  • Mechanistic Insights into ESIPT

    • Title: Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions.[3]

    • Source: ResearchG
    • URL:[Link]

  • Substituent Effects on Hydrazones

    • Title: Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.[3][4][5]

    • Source: ACS Omega / PMC
    • URL:[Link]

  • Ultrafast Dynamics & Photochromism

    • Title: An ultrafast excited state intramolecular proton transfer (ESIPT) and photochromism of salicylideneaniline (SA).[6]

    • Source: Physical Chemistry Chemical Physics (RSC)
    • URL:[Link]

  • AIE and Structural Rigidity

    • Title: Construction of salicylaldehyde analogues as turn-on fluorescence probes...
    • Source: Analytical Methods (RSC)
    • URL:[Link]

  • Chemical Data (6-Methoxysalicylaldehyde)

    • Title: 6-Methoxysalicylaldehyde | C8H8O3 | CID 69692.[7]

    • Source: PubChem[7][8]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Characterization of ONS Tridentate Schiff Base Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tridentate ONS (Oxygen-Nitrogen-Sulfur) Schiff base ligands represent a "gold standard" in pharmacophore design due to their ability to stabilize transition metals in various oxidation states while significantly enhancing biological uptake.

The core mechanism of action relies on Tweedy’s Chelation Theory : upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (O, N, S) and possible


-electron delocalization over the chelate ring. This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of bacterial or cancer cell membranes.

This guide provides a high-fidelity protocol for synthesizing the S-benzyldithiocarbazate (SBDTC) scaffold, condensing it with salicylaldehyde to form the ONS ligand, and generating Metal(II) complexes (specifically Cu, Ni, or Zn).

Experimental Workflow Diagram

The following logic flow illustrates the critical path from raw precursors to the final bioactive complex.

ONS_Synthesis_Workflow cluster_tautomer Critical Mechanism: Thione-Thiol Tautomerism CS2 Carbon Disulfide (CS₂) SBDTC S-benzyldithiocarbazate (Precursor Scaffold) CS2->SBDTC + KOH / EtOH Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->SBDTC BnCl Benzyl Chloride BnCl->SBDTC Ligand ONS Schiff Base Ligand (Thione Form) SBDTC->Ligand Condensation (Reflux) Sal Salicylaldehyde (O-Source) Sal->Ligand Complex Metal(II)-ONS Complex (Thiolate Form) Ligand->Complex Chelation MetalSalt Metal Acetate/Chloride (Cu, Ni, Zn) MetalSalt->Complex Base Base (KOH/Et₃N) (Deprotonation) Base->Complex Enolization Trigger

Caption: Step-wise synthesis pathway from dithiocarbazate precursor generation to metal chelation via thione-thiol tautomerization.

Pre-requisite Protocol: Synthesis of S-benzyldithiocarbazate (SBDTC)

Most commercial suppliers do not stock SBDTC; it must be synthesized fresh to avoid disulfide formation.

Reagents:

  • Hydrazine hydrate (98%)

  • Carbon disulfide (CS

    
    )
    
  • Potassium Hydroxide (KOH)

  • Benzyl Chloride

  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve KOH (11.4 g, 0.2 mol) in 90% ethanol (70 mL).

  • Hydrazine Addition: Add hydrazine hydrate (10 g, 0.2 mol) and cool the mixture to 0°C in an ice-salt bath.

  • Dithiocarbamate Formation: Add CS

    
     (15.2 g, 0.2 mol) dropwise with vigorous stirring. Keep temperature < 5°C. A yellow precipitate (potassium dithiocarbazate) will form.
    
  • Alkylation: Add benzyl chloride (25.3 g, 0.2 mol) dropwise. Stir at 0°C for 1 hour, then warm to room temperature.

  • Isolation: The product separates as a white/pale yellow solid. Filter, wash copiously with water (to remove KCl), and recrystallize from ethanol.

    • Yield Target: ~70-80%

    • Melting Point: 125°C (Literature standard).

Core Protocol A: ONS Ligand Synthesis

This step condenses the amine of SBDTC with the carbonyl of salicylaldehyde.

Reagents:

  • S-benzyldithiocarbazate (SBDTC) (Prepared above)[1]

  • Salicylaldehyde[1][2][3][4][5]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step:

  • Preparation: In a 250 mL round-bottom flask, dissolve SBDTC (1.98 g, 10 mmol) in absolute ethanol (40 mL). Mild heating may be required.

  • Condensation: Add Salicylaldehyde (1.22 g, 10 mmol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid or sulfuric acid to catalyze the imine formation.

  • Reflux: Reflux the mixture for 2–3 hours. Monitor via TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate).

  • Crystallization: Cool to room temperature. The Schiff base usually precipitates as yellow/orange crystals.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

    • Validation: IR spectrum must show a strong band at ~1600-1620 cm

      
       (C=N) and absence of C=O.
      

Core Protocol B: Metal Complexation (General M(II) Procedure)

Scientific Note: The ligand exists in a thione form (H-N-C=S) in solid state but must tautomerize to the thiol form (N=C-SH) and deprotonate to coordinate as a mono-anionic tridentate donor (ONS).

Reagents:

  • ONS Ligand (from Protocol A)

  • Metal(II) Acetate or Chloride (CuCl

    
    , Ni(OAc)
    
    
    
    , Zn(OAc)
    
    
    )
  • Methanol or Ethanol[6]

  • Triethylamine (Et

    
    N) or KOH (if using chloride salts)
    

Step-by-Step:

  • Ligand Solution: Dissolve the ONS Ligand (1 mmol) in hot methanol/ethanol (20 mL).

  • Metal Solution: Dissolve Metal(II) salt (1 mmol) in methanol (10 mL).

    • Note on Stoichiometry: While 1:1 is standard for [M(ONS)Cl], some metals may form [M(ONS)

      
      ] (1:2) depending on conditions. For neutral tridentate complexes, maintain 1:1.
      
  • Mixing: Add the metal solution to the ligand solution while stirring.

  • Deprotonation (Critical): If using metal chlorides, add Et

    
    N (1 mmol) dropwise to neutralize the HCl generated and facilitate thiolate coordination. If using acetates, the acetate ion is often basic enough to drive equilibrium, but Et
    
    
    
    N ensures completion.
  • Reflux: Reflux for 3–5 hours.

    • Observation: A distinct color change (e.g., Green to Dark Brown for Cu) indicates complexation.

  • Isolation: Cool to room temperature. The complex typically precipitates. Filter, wash with cold methanol, then diethyl ether. Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Characterization & Data Validation

To ensure the complex is correctly formed, compare the Ligand (L) vs. Complex (M-L) data.

Spectroscopic Fingerprints (IR & NMR)[10]
Functional GroupLigand (cm

/ ppm)
Complex (cm

/ ppm)
Mechanistic Explanation
Azomethine

(C=N)
1605–1625 (s)1580–1600 (m)Red-shift indicates coordination via azomethine Nitrogen.[7]
Thione

(C=S)
1040–1060Disappears/WeakensIndicates tautomerization to thiol form.
Thiolate

(C-S)
Absent740–760New band appearing due to M-S bond formation.
Phenolic

(O-H)
3200–3400 (br)DisappearsDeprotonation and coordination via Oxygen.
NMR

(SH/OH)
10–13 ppmDisappearsConfirms loss of protons upon chelation.
M-N / M-O / M-S Absent400–550 (Far IR)Direct evidence of metal-ligand bonding.
Structural Geometry (Magnetic Moment)[1][11]
  • Cu(II): 1.7–1.9 B.M. (Paramagnetic, Monomeric Square Planar or Distorted Octahedral).

  • Ni(II): Diamagnetic (Square Planar) OR ~2.9–3.2 B.M. (Octahedral/Tetrahedral).

  • Zn(II): Diamagnetic (Tetrahedral/Octahedral).

Application Notes for Drug Development

When screening these complexes for bioactivity (e.g., MTT assay, MIC determination):

  • Solubility: These complexes are often insoluble in water but soluble in DMSO or DMF.[7]

    • Protocol: Prepare a 10 mM stock solution in 100% DMSO. Dilute with culture media to working concentrations (e.g., 1–100

      
      M). Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
      
  • Stability: Check stability in DMSO/buffer mixtures using UV-Vis over 24 hours. A shift in

    
     suggests hydrolysis or ligand dissociation.
    
  • Targeting: ONS complexes derived from SBDTC have shown high potency against leukemic cells (CD50 ~2-4

    
    g/mL)  and Gram-positive bacteria  (e.g., B. cereus) due to the specific sulfur moiety acting as a "soft" donor, enhancing interaction with metal-dependent enzymes in pathogens [1, 5].
    

References

  • Ali, M. A., & Tarafdar, M. T. H. (1977). Metal complexes of sulphur and nitrogen-containing ligands: Complexes of s-benzyldithiocarbazate and a schiff base formed by its condensation with pyridine-2-carboxaldehyde.[1][5] Journal of Inorganic and Nuclear Chemistry.

  • Tarafder, M. T. H., et al. (2001).[8] Coordination chemistry and biological activity of nickel(II) and copper(II) ion complexes with nitrogen–sulphur donor ligands derived from S-benzyldithiocarbazate (SBDTC).[1] Polyhedron.

  • Islam, M., et al. (2015).[9] Synthesis, characterization and bio-activity of nickel(II) and copper(II) complexes of a bidentate NS Schiff base of S-benzyl dithiocarbazate.[1] Journal of Coordination Chemistry.

  • Beckford, F. A. (2012). Synthesis and Characterization of Schiff Base Metal Complexes: A Concise Review. Bibliomed.

  • Tarafder, M. T. H., et al. (2002).[8] Coordination chemistry and bioactivity of Ni2+, Cu2+, Cd2+ and Zn2+ complexes containing bidentate Schiff bases derived from S-benzyldithiocarbazate. Journal of Molecular Structure.

Sources

Troubleshooting & Optimization

Advanced Synthesis Support: Sterically Hindered Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Medicinal Chemist Topic: Optimizing Condensation Protocols for Sterically Hindered Imines Role: Senior Application Scientist

Executive Summary: The Equilibrium Battle

Synthesizing Schiff bases (imines) from sterically hindered substrates (e.g., ortho-substituted anilines or bulky ketones like camphor/adamantane derivatives) is rarely a simple condensation. The reaction


 is governed by two hostile factors:
  • Thermodynamics: Steric bulk destabilizes the planar C=N bond, pushing the equilibrium backward toward hydrolysis.

  • Kinetics: Bulky groups block the nucleophilic attack of the amine on the carbonyl carbon.

Standard reflux with a Dean-Stark trap often fails because the rate of water removal cannot compete with the rate of reverse hydrolysis, or the activation energy is simply too high. This guide details three "Level 2" protocols designed to overcome these barriers.

Decision Matrix: Selecting Your Protocol

Do not default to reflux. Use this logic flow to select the correct methodology for your specific substrate.

SchiffBase_Decision_Tree Start Substrate Analysis Hindrance Steric Hindrance Level Start->Hindrance Stability Thermal Stability Hindrance->Stability Moderate Method_Ti Method A: Ti(OEt)4 Scavenger (High Success Rate) Hindrance->Method_Ti Extreme (e.g., t-Butyl/Ortho-sub) Method_MW Method B: Microwave Irradiation (Kinetic Boost) Stability->Method_MW High Stability Method_Sieves Method C: Molecular Sieves 4Å (Mild Equilibrium Shift) Stability->Method_Sieves Low Stability Cleanup Purification: Neutral Alumina or Recrystallization Method_Ti->Cleanup Requires Celite Filtration Method_MW->Cleanup Solvent-Free/Minimal Workup

Figure 1: Protocol selection strategy based on steric bulk and thermal sensitivity.

Method A: The Titanium(IV) Ethoxide Protocol (Recommended)

This is the "gold standard" for difficult condensations. Titanium(IV) ethoxide [


] acts as a dual-function reagent: it is a mild Lewis acid that activates the carbonyl and a chemical water scavenger that consumes water irreversibly to form stable titanium oxides.

Mechanism:



Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF or Toluene.

    • Note: If the amine is a salt (e.g., hydrochloride), pre-treat with 1.0 eq of TEA to free the base.

  • Addition: Add

    
     (1.5 – 2.0 eq) neat via syringe. The solution often turns yellow/orange immediately.
    
  • Reaction: Stir at

    
     for 6–12 hours. Monitor by TLC.[1][2]
    
    • Tip: Do not rely solely on UV; stain with Ninhydrin (for amine consumption) or DNP (for ketone consumption).

  • Workup (CRITICAL):

    • The Issue: Quenching with water creates a gelatinous

      
       mess that clogs filters.
      
    • The Fix: Cool to room temperature. Add a minimal amount of water (just enough to quench excess Ti) while stirring rapidly. Dilute with EtOAc or DCM.

    • Add anhydrous

      
       directly to the suspension to dry it and coagulate the Titanium salts.
      
    • Filter through a pad of Celite . The filtrate should be clear.

  • Purification: Evaporate solvent. Recrystallize if possible. If chromatography is needed, see Section 5.

Method B: Microwave-Assisted Synthesis

Microwave irradiation provides direct kinetic energy to the polar transition state, often overcoming the activation barrier that thermal reflux cannot.

Protocol:

  • Mixture: Mix ketone (1.0 eq) and amine (1.0–1.2 eq) in a microwave vial.

  • Solvent:

    • Option A (Solvent-Free): If one component is liquid, mix neat. If both are solid, grind them together.

    • Option B (Minimal Solvent): Add 0.5–1.0 mL of EtOH or MeOH to create a slurry.

  • Catalyst: Add a catalytic amount of Silica Gel or Montmorillonite K-10 clay (10% w/w). This acts as a solid acid catalyst and water adsorbent.

  • Irradiation: Heat to

    
     for 5–15 minutes (start with 2 min intervals).
    
  • Extraction: Dilute with DCM, filter off the solid catalyst, and evaporate.

Troubleshooting & FAQ

Q: My product hydrolyzes back to the starting material on the silica column. Why? A: Silica gel is acidic (


). This acidity catalyzes the reverse hydrolysis of sterically strained imines.
  • Solution: Use Neutral Alumina (Grade III) for chromatography. Alternatively, pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface protons before loading your sample.

Q: The reaction goes to 50% conversion and stops. Adding more catalyst doesn't help. A: You have reached the thermodynamic equilibrium limit.

  • Solution: You must remove water more aggressively. If using Method C (Sieves), switch to Method A (

    
    ) which consumes water chemically. Alternatively, use a higher boiling solvent (Xylenes) to drive water off azeotropically.
    

Q: I see a new spot on TLC, but after workup, it's gone. A: Your imine is likely moisture-sensitive.

  • Solution: Avoid aqueous workup entirely. For Method A, filter the reaction mixture under inert atmosphere if possible, or perform a "dry load" purification where you evaporate the reaction solvent onto neutral alumina and load directly onto a column.

Q: Can I use


 instead of 

?
A:

is a much stronger Lewis acid but produces HCl gas and is difficult to handle. It requires a stoichiometric base (like TEA) to trap the acid (forming

salts).

is preferred because the byproduct is Ethanol, which is neutral and easily removed.

Comparison of Dehydrating Agents:

AgentTypeProsCons
Ti(OEt)4 ChemicalDual activation (Lewis Acid + Water Scavenger). High yield.Requires careful workup (Celite).
Mol. Sieves (4Å) PhysicalMild, easy to remove (filtration).Slow kinetics. Can clog stir bars.
Dean-Stark PhysicalScalable for >10g.Requires high temp (Reflux). Inefficient for small scale.
Na2SO4 / MgSO4 PhysicalCheap.Too weak for hindered imines.
References
  • Titanium(IV)

    • Reddy, C. V., et al. "Titanium(IV) ethoxide mediated synthesis of imines." Tetrahedron Letters, 2000.
    • See also: - Describes the use of Ti(IV) in stoichiometric ratios.

  • Microwave Synthesis

    • Kapila, P., et al. "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol, 2017.[3]

  • Zinc/Lewis Acid Catalysis

    • Xue, L.W., et al. "Zinc(II) Complexes Derived from Schiff Bases."[4] Acta Chim. Slov., 2021.[4]

  • Purification & Hydrolysis

    • "How to purify Schiff base product?" ResearchGate Technical Forum.

Sources

Technical Support Center: Methylthiophenyl Probe Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of methylthiophenyl-based probes at physiological pH (7.4).

Topic: Stability & Troubleshooting of Methylthiophenyl Moieties in Physiological pH

Executive Technical Summary

The Core Challenge: The methylthiophenyl group (Ar-S-Me) is chemically distinct from its thiophenol (Ar-SH) precursors. At physiological pH (7.4), the thioether linkage is hydrolytically stable . You will rarely see spontaneous cleavage of the S-C bond due to pH alone.

The Real Instability Factors: However, "stability" in a biological context is a triad of risks. If you are observing degradation or signal loss, it is almost certainly due to one of three specific mechanisms:

  • Oxidative Desulfurization (Chemical): The sulfur atom is a "soft" nucleophile, highly susceptible to Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), converting the sulfide to a sulfoxide or sulfone.

  • Solubility-Driven Aggregation (Physical): The methylthio group adds significant lipophilicity (

    
     hydrophobicity), leading to micro-precipitation in aqueous buffers (PBS/HEPES).
    
  • Metabolic S-Oxidation (Biological): In live-cell or in vivo experiments, Cytochrome P450s (specifically CYP3A4 and CYP2C9) rapidly metabolize this moiety.

Chemical Stability & Oxidation Mechanisms

The methylthiophenyl moiety is often designed as a "sensor" trigger or a stable pharmacophore. Understanding the difference is critical for troubleshooting.

The Oxidation Pathway

At pH 7.4, trace oxidants (peroxides, hypochlorite) in your buffer or produced by cells will attack the sulfur lone pairs. This is often a pseudo-first-order reaction in the presence of excess ROS.

Diagram 1: Oxidative Degradation Pathway Caption: Stepwise oxidation of the methylthioether. The transition from Sulfide to Sulfoxide is often reversible in vivo (via Methionine Sulfoxide Reductase), while Sulfone formation is irreversible.[1]

OxidationPathway Sulfide Methylthiophenyl (Ar-S-Me) Active Probe Sulfoxide Sulfoxide (Ar-S(=O)-Me) Altered Signal Sulfide->Sulfoxide  Oxidation (k1)   ROS1 ROS/RNS (H2O2, ONOO-) ROS1->Sulfide Sulfone Sulfone (Ar-S(=O)2-Me) Inactive/Artifact Sulfoxide->Sulfone  Oxidation (k2)   ROS2 ROS (High Conc.) ROS2->Sulfoxide

Troubleshooting Oxidative Instability
ObservationDiagnosisRoot CauseCorrective Action
High Background Signal (in "No-ROS" controls)Auto-oxidationTrace oxidants in aged buffer or light exposure.• Degas buffers (Argon/N2).• Add 10-50 µM DTPA (chelator) to strip metal ions that catalyze oxidation.
Signal Drift over Time (2+ hours)Photo-oxidationSinglet oxygen (

) generation by the fluorophore itself attacking the sulfur.
• Perform experiments in the dark.• Use "phenol-red free" media (phenol red can act as a photosensitizer).
Loss of Activity (Drug Screening)S-OxidationConversion to sulfoxide changes binding affinity.• Confirm purity via LC-MS.• Store stocks in 100% DMSO at -20°C, never in aqueous aliquots.

Physical Stability: Solubility & Aggregation

A common user error is confusing precipitation with instability . The methylthiophenyl group is hydrophobic. In pH 7.4 buffer, the probe may form nano-aggregates that quench fluorescence or reduce bioavailability.

Solubility Protocol Check
  • Standard:

    
     DMSO is often insufficient for these probes.
    
  • Recommendation: Use Pluronic F-127 (0.02% - 0.1%) or Cremophor EL as a dispersing agent if you observe non-linear dose responses.

Diagnostic Test: Measure the absorption spectrum at 1 µM, 10 µM, and 50 µM.

  • Linear increase? Soluble.

  • Baseline elevation or peak broadening? Aggregation.[2]

Biological Stability: Metabolic Interference

If your probe works in buffer but fails in live cells/microsomes, the issue is likely enzymatic.

  • Mechanism: Cytochrome P450s (CYPs) interpret the methylthiophenyl group as a substrate, similar to how they process methionine or sulfide-containing drugs [1].

  • Impact: Rapid conversion to the polar sulfoxide, which may be pumped out of the cell by efflux transporters (P-gp).

Diagram 2: Troubleshooting Logic Tree Caption: Decision matrix for diagnosing stability issues. Follow the path based on your experimental observation.

TroubleshootingTree Start Issue: Probe Signal/Activity Loss Q1 Is the loss observed in cell-free buffer? Start->Q1 BufferYes Yes Q1->BufferYes BufferNo No (Only in Cells) Q1->BufferNo CheckAbs Check Absorbance Spectrum (Aggregation Check) BufferYes->CheckAbs Aggregated Broadened Peak: Solubility Issue CheckAbs->Aggregated Soluble Sharp Peak: Chemical Instability CheckAbs->Soluble ActionSol Action: Add Pluronic F-127 or Increase DMSO Aggregated->ActionSol ActionChem Action: Check for Light/Oxidants Add DTPA Soluble->ActionChem CheckMet Suspect Metabolism (CYP Oxidation) BufferNo->CheckMet ActionMet Action: Co-incubate with CYP Inhibitor (e.g., Ketoconazole) CheckMet->ActionMet

Validated Stability Assay Protocol

Do not rely on fluorescence alone, as oxidation products may also be fluorescent. You must use LC-MS for definitive stability data.

Protocol: Time-Course Stability in Physiological Buffer

  • Preparation:

    • Prepare 10 mM stock of probe in DMSO.

    • Prepare Phosphate Buffered Saline (PBS), pH 7.4, degassed.

  • Incubation:

    • Dilute probe to 10 µM in PBS (final DMSO < 1%).

    • Incubate at 37°C in the dark.

    • Timepoints: 0h, 1h, 4h, 12h, 24h.

  • Extraction:

    • At each timepoint, remove 50 µL aliquot.

    • Add 50 µL cold Acetonitrile (ACN) to precipitate salts/proteins and stop reactions.

    • Centrifuge at 10,000 x g for 5 min.

  • Analysis (LC-MS):

    • Inject supernatant.

    • Monitor: Parent mass [M+H]+ and Oxidized masses [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone).

  • Acceptance Criteria:

    • 
       parent compound remaining at 4 hours is considered "Stable" for acute cellular imaging [2].
      

FAQ: Frequently Asked Questions

Q: Can I use TCEP or DTT to prevent oxidation? A: Use with caution. While DTT/TCEP can prevent oxidation, they are nucleophiles. If your probe contains an electrophilic center (e.g., a maleimide or an activated ester designed to bind proteins), DTT will destroy your probe faster than oxidation would [3]. For methylthiophenyl probes specifically, they are generally compatible, but TCEP is preferred over DTT at pH 7.4.

Q: My probe detects Hypochlorous Acid (HOCl). Why is it reacting with Peroxynitrite (ONOO-)? A: The methylthio group is not perfectly selective. It is a "pan-ROS" sensor to some degree. While reaction rates differ (HOCl is usually faster), high concentrations of ONOO- will oxidize the sulfur. You must use scavengers (e.g., sodium pyruvate for H2O2) to prove selectivity in your biological model [4].

Q: Is the probe stable in cell culture media (DMEM/RPMI)? A: Media contains Methionine and Cysteine. If your probe is designed to react with thiols (via SNAr), it will be quenched by the media components. However, if it is a simple methylthiophenyl ether, it is stable chemically, but liable to bind to Serum Albumin (BSA/FBS), which can quench fluorescence. Always run a "Media + FBS" control without cells.

References

  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 111-119. Link

  • Eurofins Discovery. (n.d.).[3] Aqueous Solubility Assays and Protocols. Eurofins Discovery Services. Link

  • Nagy, P., & Winterbourn, C. C. (2010). Redox chemistry of biological thiols. Advances in Molecular Toxicology, 4, 183-222. Link

  • Chen, X., et al. (2016). Fluorescent Probes for the Detection of Reactive Oxygen Species. Free Radical Biology and Medicine, 99, 568-586. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Formyl-6-(3-methylthiophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis and comparative framework for the ¹H NMR characterization of 2-Formyl-6-(3-methylthiophenyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a predictive analysis grounded in fundamental principles and comparative data, explaining the causal relationships that shape the compound's spectral signature. Our approach ensures a self-validating system for structural confirmation, blending predictive analysis with established experimental protocols.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, unambiguous structural verification is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for elucidating the molecular structure of organic compounds in solution. The chemical shift, multiplicity, and integration of each proton signal provide a detailed map of the molecule's electronic and steric environment.

This guide focuses on this compound, a molecule featuring a salicylaldehyde core linked to a methylthiophenyl moiety. This substitution pattern presents a unique set of spectral features. Understanding these features is crucial for confirming successful synthesis and identifying potential impurities or isomers. We will dissect the predicted ¹H NMR spectrum by comparing it to well-characterized, structurally related compounds, thereby providing a robust framework for spectral assignment.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of this compound is presented below, with protons labeled for subsequent discussion.

Caption: Structure of this compound with proton labeling.

The key proton environments are:

  • Phenolic OH (A): Expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent formyl group.

  • Aldehydic CHO (B): Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the benzene ring.

  • Salicylaldehyde Ring Protons (C, D, E): A three-proton system with distinct chemical shifts influenced by the hydroxyl, formyl, and thiophenyl substituents.

  • Thiophenyl Ring Protons (F, G, H, J): A four-proton system whose chemical shifts are dictated by the point of attachment to the phenol ring and the electron-donating methylthio group.

  • Methyl Protons (I): A singlet, with its chemical shift influenced by the adjacent sulfur atom.

Predictive ¹H NMR Analysis

The predicted ¹H NMR spectral data in a standard solvent like deuterochloroform (CDCl₃) are summarized below. These predictions are derived from established chemical shift principles and data from comparable molecules.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
H (A) 11.0 - 11.5s (broad)-Strong intramolecular H-bond to the formyl oxygen significantly deshields this proton.[3][4] The signal is often broad due to chemical exchange.[5]
H (B) 9.8 - 10.0s-The aldehydic proton is highly deshielded by the electron-withdrawing carbonyl group.[3]
H (D) 7.5 - 7.7tJ(D,C) ≈ 7.8, J(D,E) ≈ 7.8This proton is para to the hydroxyl group and meta to the formyl and thiophenyl groups. It will appear as a triplet due to coupling with two adjacent protons.
H (E) 7.2 - 7.4ddJ(E,D) ≈ 7.8, J(E,C) ≈ 1.5Ortho to the formyl group and meta to the hydroxyl group, this proton will be a doublet of doublets.
H (C) 6.9 - 7.1ddJ(C,D) ≈ 7.8, J(C,E) ≈ 1.5Ortho to the hydroxyl group and meta to the formyl group, this proton will also be a doublet of doublets.
H (H) 7.3 - 7.5tJ(H,G) ≈ 7.6, J(H,J) ≈ 7.6On the thiophenyl ring, this proton is meta to both the sulfur and the point of attachment, appearing as a triplet.
H (G), H(J) 7.1 - 7.3m-These protons are ortho and para to the methylthio group, respectively. Their signals are likely to overlap, creating a complex multiplet.
H (F) 7.0 - 7.2m-This proton is ortho to both the sulfur and the point of attachment, likely appearing within the same multiplet as G and J.
H (I) 2.4 - 2.6s-The methyl protons attached to the sulfur atom will appear as a sharp singlet.

Comparative Analysis: Building Confidence in Assignments

To substantiate our predictions, we compare the expected shifts with the known ¹H NMR data of its core structural components: salicylaldehyde and thiophenol/thioanisole.

CompoundProtonObserved Chemical Shift (δ, ppm)Key Feature Comparison
Salicylaldehyde [6][7]Phenolic OH~11.07The predicted downfield shift for H (A) is consistent with the strong H-bonding observed in salicylaldehyde.
Aldehydic CHO~9.89The predicted shift for H (B) aligns perfectly with the highly deshielded nature of the formyl proton in salicylaldehyde.
Aromatic H6.9 - 7.6The aromatic region for the salicylaldehyde moiety (protons C, D, E ) is expected to be in this range, with specific shifts modulated by the C6-thiophenyl substituent.
Thiophenol [8][9]Aromatic H7.1 - 7.4The protons of the thiophenyl ring (F, G, H, J ) are expected in this general aromatic region.
Phenol [10][11]Aromatic H (ortho, para)6.92The electron-donating nature of the -OH group shields these protons. In our target molecule, this effect influences proton H (C) .
Aromatic H (meta)7.32The meta protons are less shielded. This provides a baseline for understanding the environment of proton H (E) .

This comparative approach demonstrates that the predicted spectrum of this compound is a logical composite of its constituent parts, with predictable electronic and steric perturbations. The presence of the bulky 3-methylthiophenyl group at the C6 position is the primary source of differentiation from simple salicylaldehyde.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy and reproducibility.

G cluster_0 Sample Preparation cluster_1 Instrument Setup (≥400 MHz) cluster_2 Data Acquisition cluster_3 Data Processing a 1. Weigh 5-10 mg of sample b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard (e.g., TMS, 0.03% v/v) b->c d 4. Transfer to a clean, dry NMR tube c->d e 5. Insert sample and lock on the deuterium signal d->e f 6. Shim the magnetic field for optimal homogeneity e->f g 7. Tune and match the probe for the ¹H frequency f->g h 8. Set acquisition parameters: - Spectral Width: ~16 ppm - Acquisition Time: ~3-4 s - Relaxation Delay (d1): 5 s g->h i 9. Acquire spectrum using a standard pulse sequence (e.g., zg30) h->i j 10. Set number of scans (NS) (e.g., 16 or 32 for good S/N) i->j k 11. Apply Fourier Transform with exponential window function j->k l 12. Phase correct the spectrum k->l m 13. Calibrate spectrum to TMS (0 ppm) l->m n 14. Integrate all signals m->n

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility or to resolve overlapping signals, other solvents like Acetone-d₆ or DMSO-d₆ can be used, though chemical shifts will vary.[2]

  • High-Field Magnet (≥400 MHz): A higher field strength is crucial for resolving complex multiplets in the aromatic region, providing better signal dispersion and simplifying interpretation.

  • Relaxation Delay (d1): A delay of 5 seconds is chosen to be approximately 5 times the longest T₁ relaxation time of the protons. This ensures that all protons have fully relaxed back to equilibrium before the next pulse, allowing for accurate signal integration, which is critical for determining the relative number of protons in each environment.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique and highly informative set of signals. The key diagnostic peaks are the downfield singlets for the hydrogen-bonded phenolic proton (H-A , δ > 11 ppm) and the aldehydic proton (H-B , δ ≈ 9.9 ppm), along with the methyl singlet of the thioether (H-I , δ ≈ 2.5 ppm). The complex aromatic region, when analyzed with high-field instrumentation, will resolve into distinct multiplets corresponding to the two substituted benzene rings. By comparing this predicted data with known values for salicylaldehyde and thiophenol derivatives, and by following the rigorous experimental protocol outlined, researchers can confidently verify the synthesis and purity of this compound.

References

  • ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. Available from: [Link][3]

  • SpectraBase. Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. Available from: [Link][6]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link][12]

  • American Chemical Society. Theoretical Study on Salicylaldehyde and 2-Mercaptobenzaldehyde: Intramolecular Hydrogen Bonding. Available from: [Link][4]

  • Supporting Information. Available from: [Link][13]

  • Casiraghi, G., et al. (1995). Convenient Method for the ortho-Formylation of Phenols. The Journal of Organic Chemistry. Available from: [Link][14]

  • Biological Magnetic Resonance Bank. bmse000677 Salicylaldehyde. Available from: [Link][15]

  • SpectraBase. Thiophenol. Available from: [Link][8]

  • ResearchGate. 1 H NMR for reaction using thiophenol and 4-benzylidene-2- phenyl-4 H -oxazol-5-one. Available from: [Link][16]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link][17]

  • University of Puget Sound. 1H NMR Chemical Shifts. Available from: [Link][1]

  • PubChem. 2-Formyl-6-(3-hydroxyphenyl)phenol. Available from: [Link][18]

  • American Chemical Society. NMR Chemical Shifts. Available from: [Link][19]

  • ACG Publications. Promising Natural Polyphenols from Olive (Olea europaea). Available from: [Link][20]

  • ResearchGate. 1 H-NMR analyses revealing various degrees of hydration. Available from: [Link][21]

  • AWS. Supporting Information. Available from: [Link][22]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities. Available from: [Link][2][23]

  • National Center for Biotechnology Information. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Available from: [Link][5]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link][10]

  • ResearchGate. Crystal structures of 2-formyl-6-methyl- and 6-bromo-2-formylpyridine 4-phenylthiosemicarbazones. Available from: [Link][24]

  • National Center for Biotechnology Information. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Available from: [Link][25]

  • Organic Syntheses. ortho-Formylation of Phenols Using Magnesium Chloride and Triethylamine. Available from: [Link][26]

  • Biological Magnetic Resonance Bank. bmse000290 Phenol. Available from: [Link][11]

Sources

mass spectrometry fragmentation patterns of thio-substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Guide: Thio-Substituted Phenols vs. Oxygen Analogs Subtitle: Mechanistic Divergence, Isotopic Signatures, and Fragmentation Protocols for Metabolite Identification

Executive Summary

In drug development and metabolic profiling, distinguishing thio-substituted phenols (e.g., metabolites of sulfur-containing drugs) from their oxygenated analogs is a critical analytical challenge. While both classes share aromatic stability, the substitution of oxygen with sulfur introduces profound changes in ionization behavior and fragmentation kinetics.

This guide compares the mass spectrometry (MS) performance of Thio-substituted Phenols against Standard Phenols .

  • The Verdict: Thio-substituted phenols exhibit a distinct "softness" in fragmentation, characterized by the expulsion of CS (

    
     44) and SH radicals, contrasting with the CO (
    
    
    
    28) loss typical of phenols. Furthermore, the
    
    
    S isotopic signature provides a self-validating confirmation absent in oxygenated counterparts.

Part 1: Mechanistic Divergence (The "Why")

To interpret the spectra accurately, one must understand the underlying bond energetics driving the fragmentation.

Bond Energy & Stability

The primary differentiator is the Carbon-Heteroatom bond strength.

  • Phenols (C-O): The bond energy is high (~358 kJ/mol). Fragmentation requires significant energy, often leading to ring opening or expulsion of stable CO molecules.

  • Thiophenols (C-S): The bond is significantly weaker (~272 kJ/mol). Sulfur is a "softer" atom with a larger atomic radius, making the C-S bond more susceptible to homolytic cleavage. This results in a lower ionization potential and a higher propensity for radical-driven fragmentation.

The Isotopic Fingerprint (Self-Validating Metric)

Before analyzing fragmentation, the molecular ion (


) provides immediate structural confirmation via the A+2 peak.
  • Oxygen:

    
    O is naturally rare (0.2%). The A+2 peak is negligible.
    
  • Sulfur:

    
    S has a natural abundance of ~4.2%.[1]
    
  • Diagnostic Rule: If the

    
     peak intensity is ~4-5% of the base peak (for a mono-sulfur compound), the presence of sulfur is statistically confirmed.
    

Part 2: Comparative Fragmentation Pathways

The following table contrasts the primary fragmentation channels of Phenol (


) versus Thiophenol (

) under Electron Ionization (EI, 70 eV).

Table 1: Comparative Fragment Ions

FeatureStandard Phenol (Alternative)Thiophenol (Target)Mechanistic Insight
Molecular Ion

94 (

)

110 (

)
Thiophenols often show intense

due to charge stabilization by S.
Primary Neutral Loss -28 Da (CO)


66
-33 Da (SH)


77
C-S cleavage is easier than C-O; SH radical loss yields phenyl cation.
Secondary Neutral Loss -29 Da (CHO)


65
-44 Da (CS)


66
Thiophenols expel CS (analogous to CO) to form the cyclopentadienyl cation (

).
Ortho-Effect (if substituted) Loss of

(18 Da)
Loss of

(34 Da) or

Interaction between ortho-substituents is governed by the weaker S-H bond.
Diagnostic Ion

39 (

)

45 (

)
Thio-analogs often rearrange to form thiopyrylium-like fragments.

Part 3: The Ortho-Effect Benchmark

The "Ortho Effect" is the gold standard for distinguishing positional isomers. In 2-hydroxythiophenol (ortho-isomer), the proximity of the -OH and -SH groups creates a unique reaction channel unavailable to meta- or para- isomers.

Mechanism:

  • Phenol Analog (Catechol): Loss of

    
     to form a quinoid-like radical cation (
    
    
    
    110
    
    
    92).
  • Thio Analog (2-Hydroxythiophenol):

    • Pathway A (Dominant): Elimination of

      
      . The sulfur acts as a nucleophile, attacking the carbon bearing the hydroxyl group. This forms a benzothiete  cation (
      
      
      
      108).
    • Pathway B: Elimination of

      
      . This is a ring contraction unique to sulfur, often yielding hydroxypentadienyl species.
      

Key Takeaway: If you observe a strong


 peak in a sulfur-containing phenol, it strongly suggests an ortho arrangement of the -OH and -SH groups.

Part 4: Visualization of Pathways

The following diagram maps the divergent fragmentation logic between Oxygen and Sulfur analogs.

FragmentationPathways Fig 1. Divergent fragmentation pathways of Phenol vs. Thiophenol. Note the specific loss of SH and CS in the sulfur analog. cluster_phenol Phenol (Oxygen Analog) cluster_thiophenol Thiophenol (Sulfur Target) Phenol_M Phenol M+. (m/z 94) Loss_CO [M - CO] Cyclopentadiene (m/z 66) Phenol_M->Loss_CO -28 Da (CO) Loss_CHO [M - CHO] Cyclopentadienyl (m/z 65) Phenol_M->Loss_CHO -29 Da (CHO) Common Common Fragment (m/z 66) Loss_CO->Common Thio_M Thiophenol M+. (m/z 110) Loss_SH [M - SH] Phenyl Cation (m/z 77) Thio_M->Loss_SH -33 Da (SH.) Loss_CS [M - CS] Cyclopentadiene (m/z 66) Thio_M->Loss_CS -44 Da (CS) Loss_H [M - H] Thiophenoxy (m/z 109) Thio_M->Loss_H -1 Da (H.) Loss_CS->Common

Part 5: Experimental Protocol (Self-Validating)

To ensure reproducible data when comparing these analogs, follow this optimized protocol.

Scope: Analysis of Thio-substituted phenols via GC-MS (EI) or LC-MS (ESI-).

Step 1: Sample Preparation (Crucial for Sulfur)
  • Solvent: Use Acetonitrile or Methanol .

    • Warning: Avoid chlorinated solvents if using APCI, as they can suppress sulfur ionization.

  • Concentration: 10 ppm. Sulfur compounds often have lower ionization efficiency than oxygen analogs; slightly higher concentration ensures detection of the A+2 isotope peak.

  • Derivatization (Optional but Recommended): Thio-phenols oxidize easily to disulfides (

    
    ). If peaks at 
    
    
    
    appear, treat the sample with DTT (Dithiothreitol) to reduce disulfides back to thiols before injection.
Step 2: Instrument Parameters (GC-MS EI)
  • Source Temp: 230°C. (Too high causes thermal degradation of C-S bonds before ionization).

  • Electron Energy: 70 eV (Standard).

  • Scan Range: 40–300

    
    . (Ensure low mass range captures the 
    
    
    
    fragment at
    
    
    45).
Step 3: Data Validation Workflow
  • Check M+: Identify the parent peak.[2]

  • Calculate Isotope Ratio: Measure intensity of

    
    .
    
    • If

      
      : Likely Oxygen analog.
      
    • If

      
      : Confirmed Sulfur analog.
      
  • Search Neutral Losses: Look for

    
     (SH) or 
    
    
    
    (CS).
  • Ortho-Check: Look for

    
     (Water loss) to confirm ortho-substitution.
    

References

  • NIST Mass Spectrometry Data Center. Thiophenol Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • NIST Mass Spectrometry Data Center. Phenol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook. Springer, 2017. (Chapter on Isotopic Patterns and Sulfur Identification). [Link]

  • Bowie, J. H., & Adcock, W. Ortho-effects in the mass spectra of substituted benzenes. Journal of the Chemical Society B, 1968. (Foundational text on ortho-elimination mechanisms). [Link]

Sources

Comparative Cytotoxicity Guide: Salicylaldehyde-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Salicylaldehyde-based Schiff bases occupy a unique dual-niche in chemical biology. Their excited-state intramolecular proton transfer (ESIPT) mechanisms make them exceptional fluorescent sensors for ions (


, 

,

) and physical parameters. Conversely, their ability to chelate transition metals and intercalate DNA renders specific derivatives potent anticancer agents .

This guide objectively compares these two functional classes, analyzing the Structure-Activity Relationships (SAR) that determine whether a salicylaldehyde derivative serves as a benign imaging tool or a cytotoxic therapeutic.

Part 1: Structural Classes & Mechanistic Divergence

To predict cytotoxicity, one must analyze the linker and the substituent groups on the salicylaldehyde ring.

The Imaging Class (Low Toxicity)
  • Core Mechanism: ESIPT (Excited-State Intramolecular Proton Transfer).

  • Design Goal: High quantum yield, high cell permeability, minimal interference with cellular metabolism.

  • Typical Structure: Salicylaldehyde condensed with simple amines or fluorophores (e.g., benzothiazole).

  • Toxicity Profile: Viability >85% at working concentrations (10–50

    
    M).
    
The Therapeutic Class (High Toxicity)
  • Core Mechanism: Metal Chelation (Iron depletion), ROS generation, and DNA intercalation.

  • Design Goal: Low

    
     values against cancer lines (HeLa, MCF-7).
    
  • Typical Structure: Salicylaldehyde hydrazones (e.g., isonicotinoyl hydrazone) or halogenated/methoxy-substituted derivatives.

  • Toxicity Profile:

    
     often <10 
    
    
    
    M.
Diagram 1: Structure-Activity Relationship (SAR) Flow

This decision tree illustrates how structural modifications shift a probe from an imaging agent to a cytotoxic drug.

SAR_Flow Start Salicylaldehyde Scaffold Linker Linker Selection Start->Linker Subst Ring Substituents Start->Subst Img_Link Simple Amine / Fluorophore Linker->Img_Link Stable Ther_Link Hydrazone / Thiosemicarbazone Linker->Ther_Link Metal Chelating Img_Sub None or Solubilizing (e.g., Sulfonate) Subst->Img_Sub Neutral Ther_Sub e- Withdrawing (-NO2) or Methoxy (-OMe) Subst->Ther_Sub Reactive Result_Img Imaging Probe (High Viability) Img_Link->Result_Img Img_Sub->Result_Img Result_Ther Cytotoxic Agent (Low IC50) Ther_Link->Result_Ther Ther_Sub->Result_Ther

Caption: SAR decision tree distinguishing benign imaging probes from cytotoxic therapeutic candidates.

Part 2: Comparative Cytotoxicity Data[1]

The following table synthesizes data from multiple studies, contrasting "Imaging-Intent" probes against "Therapeutic-Intent" derivatives.

Table 1: Comparative Cytotoxicity Profiles (HeLa & MCF-7 Cell Lines)

CategoryDerivative ClassKey SubstituentMechanismCytotoxicity (

or Viability)
Application
Imaging Benzothiazole Schiff BaseUnsubstitutedESIPT / AIEViability >90% @ 50

M [1]

Sensing
Imaging Pyridine-Linker5-MethylESIPT (Turn-off w/ Metal)Viability >85% @ 30

M [5]

Sensing
Therapeutic Benzoylhydrazone3-Methoxy (-OMe)Iron Chelation

: 0.9 - 3.5

M (MCF-7) [3]
Anticancer
Therapeutic Sulfadiazine Schiff Base5-Bromo / 5-NitroDNA Intercalation

: ~10-20

M [6]
Antibacterial/Anticancer
Therapeutic Isonicotinoyl Hydrazone2-Hydroxy (SIH)ROS Generation

: <5

M (HeLa) [2]
Iron Chelation Therapy

Key Insight: The presence of a hydrazone linker significantly increases cytotoxicity compared to simple imine (Schiff base) linkers used in imaging, primarily due to enhanced metal chelation capability which disrupts cellular metallo-homeostasis.

Part 3: Validated Experimental Protocols

To ensure reproducibility and distinguish between "probe toxicity" and "solvent effect," the following self-validating MTT protocol is recommended.

Protocol A: MTT Cytotoxicity Assay for Fluorescent Probes

Principle: Metabolic reduction of MTT (yellow tetrazolium) to formazan (purple) by mitochondrial succinate dehydrogenase.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).

  • Solubilization Buffer: DMSO.

  • Control: Cisplatin (Positive), 0.1% DMSO (Vehicle Negative).

Workflow:

  • Seeding (Day 0):

    • Seed HeLa or MCF-7 cells at 5,000–10,000 cells/well in 96-well plates.

    • Why: Lower density allows for exponential growth phase during treatment.

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Treatment (Day 1):

    • Prepare probe dilutions (0, 5, 10, 25, 50, 100

      
      M) in culture media.
      
    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced toxicity.

    • Incubate for 24h (Acute) or 48h (Chronic).

  • MTT Addition (Day 2):

    • Add 10

      
      L MTT stock per 100 
      
      
      
      L media.
    • Incubate 4 hours at 37°C. Look for intracellular purple puncta.

  • Solubilization & Read:

    • Remove media carefully (do not disturb crystals).

    • Add 100

      
      L DMSO. Shake 10 mins.
      
    • Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Diagram 2: Assay Workflow & Logic

MTT_Workflow Seed Seed Cells (5k-10k/well) Treat Add Probe (0-100 µM) Seed->Treat Adherence Incubate Incubate 24h - 48h Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Metabolic Conversion Solubilize Add DMSO (Dissolve Formazan) MTT->Solubilize Crystal Formation Read Read OD 570nm (Ref 630nm) Solubilize->Read Quantification

Caption: Step-by-step MTT workflow for assessing probe cytotoxicity.

Part 4: Mechanistic Insights into Toxicity

Understanding why a probe is toxic is crucial for troubleshooting.

  • Metal Chelation (The "Double-Edged Sword"):

    • Imaging: Probes designed to sense

      
       or 
      
      
      
      bind these ions reversibly.
    • Toxicity:[1][2][3][4][5] If the binding constant (

      
      ) is too high, the probe strips essential metals from metalloenzymes, causing cell death. Hydrazone-based probes are particularly prone to this [2].
      
  • Mitochondrial Accumulation:

    • Salicylaldehyde probes with cationic groups (e.g., pyridinium) accumulate in mitochondria due to membrane potential.

    • Impact: While useful for imaging, high concentrations disrupt the electron transport chain, leading to ROS production and apoptosis [4].

  • Hydrolysis Products:

    • Schiff bases are susceptible to hydrolysis in acidic lysosomes.

    • Risk:[6] The release of the free amine or aldehyde component may trigger toxicity distinct from the intact probe.

References

  • Gao, H., et al. (2026).[7] A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al3+ Recognition.[7] Journal of Fluorescence. Link

  • Richardson, D. R., et al. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLOS One. Link

  • Angelova, P., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer.[2][8] International Journal of Molecular Sciences. Link

  • Wang, S., et al. (2023). A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(II) and its bioimaging applications. RSC Advances. Link

  • Zhang, Y., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection.[9] Molecules. Link

  • Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.